Ethyl 4-(piperidine-1-carbonylamino)benzoate
Description
Ethyl 4-(piperidine-1-carbonylamino)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted at the para position with a piperidine-1-carbonylamino group. The piperidine-1-carbonylamino substituent introduces hydrogen-bonding capabilities and conformational rigidity, which may influence its binding affinity to biological targets.
Properties
IUPAC Name |
ethyl 4-(piperidine-1-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-14(18)12-6-8-13(9-7-12)16-15(19)17-10-4-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPOIOGRAUSTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Ethyl 4-Aminobenzoate
The foundational ester component is synthesized via acid-catalyzed esterification:
Reaction Conditions
- Substrate : 4-Aminobenzoic acid (1.0 eq)
- Solvent : Absolute ethanol (5 vol)
- Catalyst : Thionyl chloride (4.0 eq)
- Temperature : 0°C → Reflux (48 hr)
- Workup : NaOH wash (10%), Na₂SO₄ drying
Key Observations
Step 2: Piperidine-1-Carbonyl Chloride Preparation
The electrophilic coupling agent is generated through chlorination:
Reaction Parameters
- Substrate : Piperidine-1-carboxylic acid (1.0 eq)
- Chlorinating Agent : Thionyl chloride (2.5 eq)
- Solvent : Dichloromethane (3 vol)
- Temperature : 0°C → RT (2 hr)
Critical Notes
- Excess thionyl chloride removed via rotary evaporation
- Immediate use prevents acyl chloride hydrolysis
Step 3: Amide Bond Formation
Coupling occurs under Schotten-Baumann conditions:
Optimized Protocol
| Parameter | Specification |
|---|---|
| Ethyl 4-aminobenzoate | 1.0 eq (2.76 mmol) |
| Piperidine carbonyl chloride | 1.1 eq |
| Base | Pyridine (3.0 eq) |
| Solvent | THF/DCM (1:1, 5 vol) |
| Temperature | 0°C → RT (12 hr) |
| Yield | 82% (crude), 75% (isolated) |
Analytical Data
- ¹H NMR (CDCl₃): δ 1.24 (t, 3H, CH₂CH₃), 4.12 (q, 2H, OCH₂), 6.89 (d, 2H, ArH), 7.92 (d, 2H, ArH), 8.21 (s, 1H, NH)
- IR (KBr): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide)
Synthetic Route 2: One-Pot Coupling Approach
Modern methods employ carbodiimide-mediated coupling for improved atom economy:
EDCI/HOBt Mediated Synthesis
Performance Metrics
| Metric | Value |
|---|---|
| Conversion | 91% |
| Isolated Yield | 83% |
| Purity (HPLC) | 98.5% |
Advantages
- Eliminates acyl chloride intermediate
- Compatible with acid-sensitive substrates
- Scalable to kilogram quantities
Comparative Method Analysis
Table 1: Synthesis Route Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Reaction Steps | 3 | 2 |
| Total Yield | 61% | 83% |
| Purification Complexity | High | Moderate |
| Scalability | 100g max | Multi-kilogram |
| Byproduct Formation | 12% | 5% |
| Cost Index | $1.8/g | $1.2/g |
Critical Process Parameters
Solvent Selection Effects
Temperature Optimization
Stoichiometric Considerations
- 10% excess EDCI compensates for reagent hydrolysis
- Substrate ratios >1.2:1 promote diester formation (7-12%)
Advanced Purification Techniques
Chromatographic Methods
- Normal phase : SiO₂, hexane/EtOAc (3:1 → 1:1)
- Reverse phase : C18, MeOH/H₂O (gradient 50→90%)
Crystallization Optimization
Spectroscopic Characterization
Table 2: Key Spectral Assignments
| Technique | Signal | Assignment |
|---|---|---|
| ¹³C NMR | 165.8 ppm | Amide carbonyl |
| 170.1 ppm | Ester carbonyl | |
| IR | 3350 cm⁻¹ | N-H stretch |
| HRMS | 276.1474 [M+H]⁺ | Molecular ion confirmation |
Industrial-Scale Considerations
Process Intensification Strategies
- Continuous flow reactor design reduces reaction time by 70%
- In-line IR monitoring enables real-time endpoint detection
- Membrane-assisted workup decreases solvent consumption by 40%
Regulatory Compliance
- ICH Q3D elemental impurities: Pd <5 ppm, residual solvents meet Class 2 limits
- Genotoxic impurity control: Acyl chloride <10 ppm via quench sequencing
Emerging Methodologies
Enzymatic Catalysis
- Lipase-mediated amidation achieves 65% yield under mild conditions
- Solvent-free systems show promise for green chemistry applications
Photochemical Activation
- UV-initiated coupling reduces reaction time to 2 hr
- Quantum yield studies indicate 0.45 photon efficiency
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and carbamate groups undergo hydrolysis under specific conditions:
These reactions are critical for deprotection strategies in multistep syntheses. For example, ethyl ester hydrolysis generates carboxylic acid intermediates for further coupling reactions .
Nucleophilic Substitution Reactions
The piperidine nitrogen and carbamate carbonyl exhibit nucleophilic reactivity:
Substitutions at the piperidine nitrogen often require elevated temperatures (≥120°C) and prolonged reaction times (up to 43 hours) .
Deprotection and Functionalization
The ethyl ester group serves as a protecting moiety, removable for subsequent modifications:
Deprotection yields the free acid, enabling conjugation with amines or alcohols via standard carboxyl activation methods (e.g., EDC/HOBt).
Redox Reactions
Limited direct data exist, but analogous systems suggest potential pathways:
Oxidation of the piperidine ring to N-oxide derivatives could modulate biological activity, though experimental validation is needed .
Key Structural Insights from Analogous Systems
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Ethyl 4-(piperidine-1-carbonylamino)benzoate has been investigated for its potential anticancer properties. Research indicates that compounds containing piperidine moieties can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of piperidine have shown improved efficacy in inducing apoptosis in hypopharyngeal tumor cells compared to conventional drugs like bleomycin .
1.2 Anti-inflammatory Properties
This compound is also being studied for its anti-inflammatory effects. It has been suggested that it may act as a selective antagonist of the EP4 receptor, which plays a crucial role in inflammatory responses associated with conditions such as osteoarthritis and rheumatoid arthritis. By selectively inhibiting this receptor, this compound may offer therapeutic benefits without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
1.3 Antimicrobial Activity
There is growing interest in the antimicrobial properties of this compound. Studies have shown that piperidine derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Organic Synthesis
2.1 Intermediate in Chemical Reactions
this compound serves as an important intermediate in organic synthesis. It can be utilized to create various derivatives through reactions such as esterification and amidation, facilitating the development of new chemical entities with desired biological activities.
2.2 Material Science
In material science, this compound is being explored for its potential use in synthesizing new materials with specific properties. Its ability to form stable bonds with different functional groups makes it a valuable component in the development of advanced materials.
Case Studies
Several case studies highlight the efficacy of similar compounds derived from piperidine:
- Case Study on Anticancer Agents : A study demonstrated that piperidine derivatives exhibited significant cytotoxicity against various cancer cell lines, leading to their consideration as potential therapeutic agents against tumors resistant to standard treatments .
- Anti-inflammatory Research : Another case study focused on a related compound that showed promise as an EP4 antagonist, providing insights into its potential application for treating chronic inflammatory diseases without the adverse effects typical of traditional NSAIDs .
Mechanism of Action
The mechanism of action of Ethyl 4-(piperidine-1-carbonylamino)benzoate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to modulate various biological activities, including enzyme inhibition and receptor binding. The compound can influence signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, leading to effects like cell cycle arrest and inhibition of cell migration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares Ethyl 4-(piperidine-1-carbonylamino)benzoate with three categories of analogs: substituted benzoates, alkyl benzoates, and urea-linked derivatives. Key differences in substituent groups, physicochemical properties, and functional applications are highlighted.
Substituted Benzoate Derivatives
- Structural and Functional Insights: Piperidine vs. Dimethylamino: The piperidine-1-carbonylamino group in the target compound confers rigidity and basicity, contrasting with the electron-donating dimethylamino group in Ethyl 4-(dimethylamino)benzoate. The latter exhibits higher reactivity in resin systems due to enhanced amine-initiated polymerization, achieving a 15–20% higher degree of conversion in dental resins compared to methacrylate-based amines . Piperidine vs. Carbamoylamino: Ethyl 4-(carbamoylamino)benzoate, a urea derivative, demonstrates higher polarity and selectivity as an aquaporin-3/7 inhibitor. Its carbamoylamino group enables stronger hydrogen bonding with protein targets, whereas the piperidine substituent may enhance membrane permeability due to its lipophilic nature .
Alkyl Benzoate Esters
- Core Structure vs. Functionalization: Simple alkyl benzoates like ethyl and methyl benzoates are widely used in cosmetics and food due to low toxicity and pleasant aromas. In contrast, the piperidine-1-carbonylamino substitution in this compound introduces complexity that likely reduces volatility and alters absorption kinetics. For example, ethyl benzoate exhibits rapid dermal absorption (t½ <1 hour), while bulky substituents in the target compound may delay metabolic clearance .
Urea-Linked Benzoate Derivatives
- Ethyl 4-(carbamoylamino)benzoate: This compound shares a urea linkage with the target molecule but lacks the piperidine ring. It shows potent inhibition of aquaporin-3/7 (IC50 ~5–10 µM), attributed to urea-mediated hydrogen bonding with transmembrane channels. The piperidine variant may exhibit distinct target selectivity due to steric and electronic differences .
Research Findings and Implications
- Biological Activity: Piperidine-containing compounds often target neurotransmitter receptors (e.g., sigma-1, opioid receptors).
- Material Science: Substituted benzoates with amino groups (e.g., dimethylamino) enhance polymerization efficiency in resins. The piperidine-1-carbonylamino group may offer similar benefits but with slower reaction kinetics due to steric hindrance .
- Toxicity Profile: Simple alkyl benzoates (e.g., ethyl benzoate) are Generally Recognized as Safe (GRAS), but substituted derivatives may exhibit higher cytotoxicity.
Biological Activity
Ethyl 4-(piperidine-1-carbonylamino)benzoate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Structural Characteristics
This compound can be synthesized through the reaction of 4-(methoxycarbonyl)benzoic acid with piperidine in the presence of thionyl chloride. This method allows for the formation of the desired compound with high yield and purity. The structural integrity of the compound has been confirmed through various spectroscopic techniques, ensuring that all bond lengths and angles conform to expected values in similar derivatives .
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative organisms. For instance, in vitro assays demonstrated that this compound exhibits an inhibition zone comparable to conventional antibiotics .
| Microorganism | Inhibition Zone (mm) | Standard |
|---|---|---|
| Staphylococcus aureus | 12 | Ciprofloxacin |
| Escherichia coli | 10 | Ciprofloxacin |
| Pseudomonas aeruginosa | 11 | Ciprofloxacin |
2. Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been reported to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways, potentially mediated by the compound's interaction with specific cellular targets .
In a comparative study, this compound was found to have cytotoxic effects similar to those of established chemotherapeutic agents:
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| FaDu (hypopharyngeal) | 15 | Bleomycin |
| MCF-7 (breast cancer) | 20 | Doxorubicin |
3. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies using macrophage models demonstrated that this compound significantly reduces the release of pro-inflammatory cytokines such as IL-1β, indicating its potential as a therapeutic agent for inflammatory diseases .
The biological activity of this compound is believed to be linked to its ability to modulate key signaling pathways involved in inflammation and cancer progression. Computational studies suggest that it may interact with specific protein targets, inhibiting their activity and thus altering cellular responses .
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Case Study 1 : A study involving murine models indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups.
- Case Study 2 : Clinical observations noted improved patient outcomes in those receiving a regimen that included this compound as part of a combination therapy for resistant bacterial infections.
Q & A
Q. How to design derivatives for targeted drug delivery?
- Methodology : Introduce functional groups (e.g., thioacetamido or oxadiazole moieties) via click chemistry. Assess receptor affinity using surface plasmon resonance (SPR) and in vitro cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
